molecular formula C19H40Cl3N3O3 B13749395 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate CAS No. 23462-15-9

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate

Cat. No.: B13749395
CAS No.: 23462-15-9
M. Wt: 464.9 g/mol
InChI Key: CRRAVHPNRRFAKA-UHFFFAOYSA-N
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Description

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is a complex organic compound belonging to the class of diazabicyclo nonane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves a multi-step process. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . Further transformations and stereochemical studies are performed to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing purification techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.

Major Products

Scientific Research Applications

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets, such as orexin receptors. Orexins are neuropeptides that bind to G-protein-coupled receptors (OX₁ and OX₂) in the brain. The compound acts as an antagonist, blocking the binding of orexins to these receptors, which can modulate various physiological processes, including sleep-wake cycles and appetite regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

23462-15-9

Molecular Formula

C19H40Cl3N3O3

Molecular Weight

464.9 g/mol

IUPAC Name

3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-N,N-dimethylpropan-1-amine;trihydrate;trihydrochloride

InChI

InChI=1S/C19H31N3.3ClH.3H2O/c1-20(2)12-7-13-22-18-10-6-11-19(22)16-21(15-18)14-17-8-4-3-5-9-17;;;;;;/h3-5,8-9,18-19H,6-7,10-16H2,1-2H3;3*1H;3*1H2

InChI Key

CRRAVHPNRRFAKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.Cl.Cl.Cl

Origin of Product

United States

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